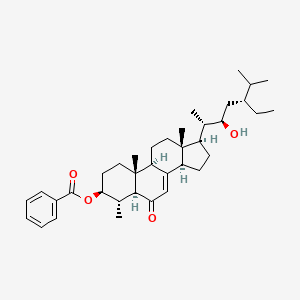

Carpesterol

Description

Properties

Molecular Formula |

C37H54O4 |

|---|---|

Molecular Weight |

562.8 g/mol |

IUPAC Name |

[(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate |

InChI |

InChI=1S/C37H54O4/c1-8-25(22(2)3)20-31(38)23(4)28-14-15-29-27-21-32(39)34-24(5)33(41-35(40)26-12-10-9-11-13-26)17-19-37(34,7)30(27)16-18-36(28,29)6/h9-13,21-25,28-31,33-34,38H,8,14-20H2,1-7H3/t23-,24+,25+,28+,29-,30-,31+,33-,34+,36+,37+/m0/s1 |

InChI Key |

PQWWCRLPWBAFIP-PRQOAQHDSA-N |

Isomeric SMILES |

CC[C@H](C[C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)[C@@H]4[C@@]3(CC[C@@H]([C@H]4C)OC(=O)C5=CC=CC=C5)C)C)O)C(C)C |

Canonical SMILES |

CCC(CC(C(C)C1CCC2C1(CCC3C2=CC(=O)C4C3(CCC(C4C)OC(=O)C5=CC=CC=C5)C)C)O)C(C)C |

Synonyms |

carpesterol |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Carpesterol: A Technical Overview for Scientific Professionals

An in-depth guide to the structure, properties, and biological interactions of Carpesterol, a significant phytosterol with noteworthy antineoplastic and enzyme-inhibiting activities.

Introduction

This compound is a naturally occurring phytosterol first isolated from the plant Solanum xanthocarpum.[1] Its unique chemical structure, distinct from more common phytosterols, has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure of this compound, supported by available spectroscopic data and experimental methodologies. Furthermore, it delves into its known biological activities, offering a valuable resource for researchers and professionals in the life sciences.

Chemical Structure and Properties

The definitive structure of this compound was established through a combination of spectroscopic methods and confirmed by X-ray crystallography of its p-iodobenzenesulfonate derivative.[1]

IUPAC Name: [(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate (B1203000)

Molecular Formula: C₃₇H₅₄O₄

Core Structure

This compound possesses a tetracyclic steroid nucleus, specifically a stigmastane (B1239390) skeleton. Key structural features include:

-

A ketone group at the C-6 position.

-

A methyl group at the C-4α position.

-

A double bond between C-7 and C-8.

-

A benzoate group attached at the C-3β position.

-

A hydroxylated side chain at C-17.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 562.82 g/mol | --INVALID-LINK-- |

| CAS Number | 31077-78-8 | --INVALID-LINK-- |

| Appearance | Not explicitly reported | - |

| Melting Point | Not explicitly reported | - |

| Solubility | Not explicitly reported | - |

Experimental Data for Structural Elucidation

The structural determination of this compound relied on several key analytical techniques.

Spectroscopic Data

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Observations (Inferred) |

| Infrared (IR) Spectroscopy | Presence of hydroxyl (-OH), carbonyl (C=O), and ester (C=O, C-O) functional groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to a complex steroid backbone with a benzoate group and an aliphatic side chain. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₃₇H₅₄O₄, with fragmentation patterns characteristic of the steroid core and side chain. |

X-ray Crystallography

The absolute configuration of this compound was unequivocally confirmed through single-crystal X-ray diffraction analysis of its p-iodobenzenesulfonate derivative.[1] This technique provided precise three-dimensional coordinates of the atoms, establishing the stereochemistry at all chiral centers.

Experimental Protocols

The following sections outline the general experimental procedures for the isolation and characterization of this compound, based on the original literature.

Isolation of this compound from Solanum xanthocarpum

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

References

The Carpesterol Biosynthesis Pathway in Solanaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpesterol is a specialized phytosterol found within members of the Solanaceae family, a plant family that includes economically important crops such as tomatoes, potatoes, and eggplants, as well as medicinally significant plants like Solanum nigrum (black nightshade) and Solanum xanthocarpum.[1][2][3] While not as ubiquitous as common phytosterols (B1254722) like β-sitosterol, campesterol, and stigmasterol (B192456), this compound and its derivatives have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of phytosterol metabolism and the known enzymatic reactions in plants. It includes available quantitative data, detailed experimental protocols for analysis, and visualizations of the proposed biochemical routes and experimental workflows.

The General Phytosterol Biosynthesis Pathway: A Prelude to this compound

The biosynthesis of all phytosterols, including the presumed precursor to this compound, originates from the isoprenoid pathway. In the cytosol, the mevalonate (B85504) (MVA) pathway produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the C30 triterpenoid, squalene.

Squalene undergoes epoxidation to 2,3-oxidosqualene (B107256), a critical branch point in sterol synthesis. In plants, cycloartenol (B190886) synthase catalyzes the cyclization of 2,3-oxidosqualene to form cycloartenol, the first cyclic precursor in the phytosterol pathway. A series of subsequent enzymatic modifications, including demethylations at the C4 and C14 positions, isomerization, reduction, and alkylation at the C24 position, lead to the formation of the common phytosterols. Stigmasterol, a C29 sterol, is a key product of this pathway and is the likely immediate precursor to this compound.

The Putative Biosynthetic Pathway of this compound

Based on the elucidated structure of this compound as (22R)-22-hydroxy-6-oxo-4α-methyl-5α-stigmast-7-en-3β-yl benzoate (B1203000), a multi-step enzymatic modification of a stigmasterol-like precursor is proposed. The following sections detail the likely enzymatic reactions involved in this transformation.

Core Modifying Enzymes

The conversion of a standard stigmasterol backbone into this compound likely involves the sequential or concerted action of several classes of enzymes:

-

Sterol C-4α-methyltransferase: Responsible for the addition of a methyl group at the C-4 position of the sterol ring.

-

Sterol C-6 Oxidase/Dehydrogenase: Catalyzes the oxidation of the hydroxyl group at C-6 to a ketone.

-

Sterol Δ7-isomerase/dehydrogenase: Involved in the shift of the double bond from Δ5 to Δ7.

-

Sterol C-22 Hydroxylase: A cytochrome P450 monooxygenase that introduces a hydroxyl group at the C-22 position of the sterol side chain.

-

Benzoyl-CoA:Sterol O-acyltransferase: An enzyme that facilitates the esterification of the C-3 hydroxyl group with a benzoate moiety.

Proposed Biosynthetic Grid

The precise order of these enzymatic steps is yet to be elucidated and may occur as a metabolic grid with multiple potential intermediates. A plausible pathway is visualized below.

Quantitative Data on Phytosterols in this compound-Containing Solanaceae

Direct quantitative data for this compound is limited in the literature. However, the analysis of other major phytosterols in Solanum species known to produce this compound provides valuable context for the sterol profile of these plants.

| Plant Species | Plant Part | β-Sitosterol | Stigmasterol | Campesterol | Reference |

| Solanum nigrum | Leaves | Major | Minor | Minor | [4] |

| Solanum nigrum | Stem | Minor | Major | Minor | [4] |

| Solanum xanthocarpum | Fruits | Present | Present | Not reported | [5][6] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway requires robust experimental methodologies for the extraction, identification, and quantification of sterols, as well as for the characterization of the enzymes involved.

Extraction and Analysis of Phytosterols

A general workflow for the analysis of phytosterols from Solanum tissue is presented below.

Protocol 4.1.1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Phytosterols

-

Sample Preparation and Extraction:

-

Homogenize 1-5 g of dried plant material in a suitable solvent mixture such as chloroform:methanol (2:1, v/v).

-

Perform extraction using a Soxhlet apparatus for 6-8 hours or ultrasonication for 30-60 minutes.

-

Evaporate the solvent under reduced pressure.

-

Saponify the crude extract with 1 M methanolic KOH at 80°C for 1-2 hours to hydrolyze steryl esters.

-

Extract the unsaponifiable fraction three times with an equal volume of n-hexane.

-

Wash the combined hexane (B92381) fractions with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the hexane to dryness.[7]

-

-

Derivatization:

-

To the dried unsaponifiable fraction, add 100 µL of a silylating agent (e.g., BSTFA + 1% TMCS) and 50 µL of anhydrous pyridine.

-

Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers of the sterols.

-

Evaporate the derivatization reagents under a stream of nitrogen and redissolve the residue in n-hexane for GC-MS analysis.[8]

-

-

GC-MS Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 280-300°C.

-

Oven Temperature Program: Start at 180°C, hold for 1 minute, then ramp to 300°C at a rate of 5-10°C/min, and hold for 10-20 minutes.

-

MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

-

Identification: Compare the retention times and mass spectra of the peaks with those of authentic standards and library data (e.g., NIST).[9][10]

-

Protocol 4.1.2: High-Performance Liquid Chromatography (HPLC) Analysis of Phytosterols

-

Sample Preparation:

-

Follow the same extraction and saponification procedure as for GC-MS (Protocol 4.1.1, step 1). The derivatization step is omitted.

-

Redissolve the final dried extract in the mobile phase for HPLC analysis.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient system of acetonitrile, methanol, and/or water is often employed. For example, an isocratic mobile phase of methanol:acetonitrile (30:70, v/v) can be effective.[11][12]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 205-210 nm or using an Evaporative Light Scattering Detector (ELSD).

-

Quantification: Use external or internal standards for quantification.[13][14]

-

Enzyme Assays for Putative Biosynthetic Enzymes

Protocol 4.2.1: In Vitro Assay for a Putative Sterol C-22 Hydroxylase (Cytochrome P450)

-

Enzyme Source:

-

Heterologous expression of a candidate CYP450 gene from a Solanum species in a suitable host system (e.g., E. coli, yeast, or insect cells).

-

Purification of the recombinant protein or use of microsomal fractions from the expression host.

-

-

Assay Mixture (Typical):

-

100 mM potassium phosphate (B84403) buffer (pH 7.4)

-

1-10 µM purified recombinant CYP450 or 50-100 µg of microsomal protein

-

1-2 µM purified NADPH-cytochrome P450 reductase (if using purified CYP450)

-

10-50 µM of the sterol substrate (e.g., 4α-methyl-6-oxo-Stigmast-7-en-3β-ol)

-

An NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

-

Reaction:

-

Pre-incubate the assay mixture (without NADPH) at the optimal temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

Incubate for 30-60 minutes with shaking.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis:

Protocol 4.2.2: In Vitro Assay for a Putative Benzoyl-CoA:Sterol O-acyltransferase

-

Enzyme Source:

-

Microsomal fractions from Solanum tissues or a heterologous expression system.

-

-

Assay Mixture (Typical):

-

100 mM Tris-HCl buffer (pH 8.0)

-

50-100 µg of microsomal protein

-

10-50 µM of the sterol substrate (e.g., 22-hydroxy-4α-methyl-6-oxo-Stigmast-7-en-3β-ol)

-

10-20 µM [14C]-Benzoyl-CoA (radiolabeled substrate) or unlabeled Benzoyl-CoA.

-

-

Reaction:

-

Incubate the assay mixture at 30°C for 15-30 minutes.

-

Stop the reaction by adding a mixture of chloroform:methanol (2:1, v/v).

-

-

Product Analysis:

-

Extract the lipids into the chloroform phase.

-

Separate the steryl esters from the free sterols using thin-layer chromatography (TLC) on a silica (B1680970) gel plate with a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

If using a radiolabeled substrate, quantify the product by scintillation counting of the spot corresponding to the steryl ester.

-

If using an unlabeled substrate, the product can be scraped from the TLC plate, eluted, and analyzed by GC-MS or HPLC.[18][19]

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Solanaceae represents a fascinating extension of the well-established phytosterol pathway, leading to a structurally unique sterol. While the proposed pathway provides a strong theoretical framework, further research is required for its complete elucidation. The identification and characterization of the specific enzymes responsible for the modifications of the stigmasterol backbone will be crucial. This can be achieved through a combination of transcriptomics to identify candidate genes in this compound-producing species, followed by heterologous expression and in vitro biochemical assays as outlined in this guide. A deeper understanding of this pathway could open avenues for the biotechnological production of this compound and its derivatives for potential applications in the pharmaceutical and nutraceutical industries.

References

- 1. phcogrev.com [phcogrev.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Frontiers | Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. ijpsr.com [ijpsr.com]

- 6. researchgate.net [researchgate.net]

- 7. aocs.org [aocs.org]

- 8. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Determination of Phytosterols and Its Esterified Products by a HPLC Method | Semantic Scholar [semanticscholar.org]

- 14. A single extraction and HPLC procedure for simultaneous analysis of phytosterols, tocopherols and lutein in soybeans. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 15. Arabidopsis CYP90B1 catalyses the early C-22 hydroxylation of C27, C28 and C29 sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of electrocatalytic hydroxylase activity of cytochrome P450 3A4 (CYP3A4) by means of derivatization of 6β-hydroxycortisol by sulfuric acid for fluorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acyl-coenzyme A: cholesterol acyltransferase assay: silica gel column separation of reaction products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Carpesterol: A Technical Guide to its Physical and Chemical Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpesterol, a phytosterol found in plants of the Solanaceae family, notably Solanum xanthocarpum, has garnered significant interest for its potential therapeutic applications, including antineoplastic and anti-inflammatory activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its putative signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are described to facilitate reproducibility. Furthermore, logical and experimental workflows, alongside postulated signaling cascades, are visualized using Graphviz diagrams to provide a clear conceptual framework for future research and development.

Physical and Chemical Properties

This compound is a complex phytosterol with the molecular formula C37H54O4 and a molecular weight of 562.8 g/mol .[1] Its chemical structure features a steroidal backbone, a characteristic of this class of lipids. The following tables summarize the key physical and chemical properties of this compound based on available literature.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 245-247 °C | [2] |

| Boiling Point | 648.4 °C at 760 mmHg | [1] |

| Solubility | ||

| Water | Insoluble (presumed) | General knowledge of sterols |

| Methanol | Data not available | |

| Ethanol | Data not available | |

| DMSO | Soluble (qualitative) | General knowledge of sterol solubility |

| Chloroform | Soluble (qualitative) | General knowledge of sterol solubility |

Table 2: Chemical and Spectroscopic Data of this compound

| Property | Value/Description | Reference(s) |

| Molecular Formula | C37H54O4 | [1] |

| Molecular Weight | 562.8 g/mol | [1] |

| Spectroscopic Data | ||

| ¹H NMR | Data available | [3] |

| ¹³C NMR | Data available | [3] |

| Mass Spectrometry | Data available | [3] |

| Infrared (IR) | Data available | [3] |

| Ultraviolet (UV) | Data available | [3] |

Experimental Protocols

Isolation of this compound from Solanum xanthocarpum

The following protocol is a generalized procedure based on available literature for the extraction and isolation of this compound.[2][3] Optimization of solvent volumes and chromatography conditions may be required for optimal yield and purity.

Experimental Workflow for this compound Isolation

References

Carpesterol: A Technical Overview of its Molecular Characteristics and Biological Activity

A Comprehensive Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth overview of Carpesterol, a phytosterol with significant potential in oncological research. The document details its fundamental molecular properties, outlines key experimental methodologies for its study, and explores its proposed mechanism of action in inducing cancer cell apoptosis. This information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound as a potential therapeutic agent.

Core Molecular and Physical Properties

This compound, a naturally occurring steroidal compound found in plants of the Solanaceae family, possesses a unique chemical structure that underpins its biological activities.[1] Key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃₇H₅₄O₄ | LookChem, PubChem |

| Molecular Weight | 562.82 g/mol | LookChem, PubChem |

| CAS Number | 31077-78-8 | LookChem |

Proposed Signaling Pathway for this compound-Induced Apoptosis

Recent studies on phytosterols, including compounds structurally related to this compound, suggest a primary mechanism of anticancer activity is the induction of apoptosis through the mitochondrial pathway. This compound is hypothesized to modulate the expression of key regulatory proteins, leading to programmed cell death in cancer cells. The proposed signaling cascade is illustrated below.

Detailed Experimental Protocols

To facilitate further research into the bioactivity of this compound, this section provides detailed protocols for key experiments.

Isolation of this compound from Solanum xanthocarpum

This protocol outlines the steps for the extraction and isolation of this compound from the fruits of Solanum xanthocarpum.

Materials:

-

Dried and powdered fruits of Solanum xanthocarpum

-

Neutral alumina (B75360) for column chromatography

-

Glass column

-

Rotary evaporator

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Extraction:

-

Take a known quantity of shade-dried and powdered fruits of Solanum xanthocarpum.

-

Perform hot extraction with 80% ethanol or methanol under reflux for several hours.

-

Collect the extract and concentrate it using a rotary evaporator to obtain a crude extract.[2]

-

-

Solvent Partitioning:

-

Repeatedly shake the concentrated ethanol/methanol extract with benzene.

-

Separate the benzene soluble portion.[2]

-

-

Column Chromatography:

-

Prepare a chromatography column with a slurry of neutral alumina in benzene.

-

Load the concentrated benzene-soluble fraction onto the column.

-

Elute the column with benzene.

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest and evaporate the solvent to yield isolated this compound.[2]

-

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. This protocol is designed for evaluating the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells and perform a cell count.

-

Dilute the cells in a complete culture medium to a final concentration of 5,000-10,000 cells per 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][4]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5]

-

The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the vehicle control.

-

Concluding Remarks

This compound presents a promising avenue for anticancer drug discovery. Its ability to induce apoptosis in cancer cells, likely through the mitochondrial pathway, warrants further investigation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to elucidate the full therapeutic potential of this natural compound.

References

The Biological Activity of Carpesterol and Other Bioactive Sterols from Solanum nigrum: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solanum nigrum, commonly known as black nightshade, has a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions and cancer. Modern phytochemical analysis has revealed a rich composition of bioactive compounds, among which are various phytosterols (B1254722). This technical guide provides an in-depth overview of the biological activities of steroidal compounds isolated from Solanum nigrum, with a particular focus on carpesterol. While specific quantitative data and detailed mechanistic studies on isolated this compound are limited in current scientific literature, this paper synthesizes the available information on related bioactive sterols from Solanum nigrum to provide a comprehensive understanding of their therapeutic potential. We will delve into their anti-inflammatory and anticancer activities, supported by available quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Introduction to this compound and Solanum nigrum Phytosterols

This compound is a phytosterol that has been identified in plants of the Solanaceae family, including Solanum nigrum.[1] Phytosterols are plant-derived sterols that are structurally similar to cholesterol and are recognized for their diverse biological activities. Solanum nigrum is a rich source of various steroidal compounds, including steroidal saponins (B1172615) and alkaloids, which are considered to be the main bioactive constituents responsible for the plant's pharmacological properties, such as antitumor, anti-inflammatory, and antiviral activities.[2]

While a significant body of research exists on the bioactivity of crude extracts of Solanum nigrum and some of its other steroidal components like solanine and solamargine, specific data on isolated this compound remains scarce.[3][4] Therefore, this whitepaper will discuss the known biological activities of steroidal compounds from Solanum nigrum as a whole, providing context for the potential activities of this compound.

Quantitative Data on Biological Activity

The majority of available quantitative data on the biological activity of compounds from Solanum nigrum pertains to crude extracts or other isolated steroidal compounds, not specifically this compound. The following table summarizes the anti-inflammatory and anticancer activities of various steroidal compounds and extracts from Solanum nigrum.

Table 1: Anti-inflammatory Activity of Steroidal Compounds from Solanum nigrum

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Isolated Steroids (unspecified) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 7.4 - 41.3 μM | [5] |

| Solanigroside Y1 | Nitric Oxide (NO) Production Inhibition | RAW 264.7 macrophages | 9.7 μM | [6] |

Table 2: Anticancer Activity of Extracts and Compounds from Solanum nigrum

| Compound/Extract | Assay | Cell Line(s) | IC50 Value | Reference |

| Ethanolic Extract | MTT Assay | Melanoma cells | >50% inhibition at 1% concentration | [4] |

| α-solanine | MTT Assay | PC-3 (prostate cancer) | Not specified, but inhibits invasion | [3] |

| Solamargine | MTT Assay | SMMC-7721 (hepatoma) | Not specified, but induces apoptosis | [7] |

| Solasonine | MTT Assay | Pancreatic cancer cells | Not specified, but shows inhibition | [4] |

Note: The absence of specific IC50 values for this compound in the current literature is a significant data gap that highlights the need for further research into the biological activities of this specific phytosterol.

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation of phytosterols from Solanum nigrum and for assessing their biological activities. These protocols are based on methodologies reported in the scientific literature for similar compounds.

Isolation and Purification of Phytosterols from Solanum nigrum

The isolation of this compound and other phytosterols from Solanum nigrum typically involves a multi-step process of extraction and chromatographic separation.

Workflow for Phytosterol Isolation

References

- 1. This compound | C37H54O4 | CID 21155918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Solanum nigrum Linn.: An Insight into Current Research on Traditional Uses, Phytochemistry, and Pharmacology [frontiersin.org]

- 3. bepls.com [bepls.com]

- 4. Active components of Solanum nigrum and their antitumor effects: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory steroids from the stems of Solanum nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Anti-inflammatory Steroidal Saponins from the Berries of Solanum nigrum L. (European Black Nightshade) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

Technical Whitepaper: The Antineoplastic Potential of Carpesterol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on the specific antineoplastic properties of Carpesterol is currently limited. This document summarizes the available information on this compound and draws broader context from the well-researched class of phytosterols (B1254722) to which it belongs. The mechanisms and data presented for phytosterols, in general, are for informational purposes and may not be directly attributable to this compound until specifically demonstrated through further research.

Introduction

This compound is a phytosterol, a class of naturally occurring steroid alcohols found in plants. It has been identified in plants of the Solanaceae family.[1] Phytosterols, as a group, have garnered significant scientific interest for their potential health benefits, including their role in cancer prevention and therapy.[2][3][4] While the broader class of phytosterols is known to exhibit antineoplastic properties, specific research into the anticancer effects of this compound is still in its nascent stages. This guide provides a comprehensive overview of what is currently known and highlights the potential avenues for future research in the context of its chemical relatives.

This compound: A Novel Phytosterol

This compound is a unique phytosterol found in the seed oil of certain Solanaceae family plants.[1] While its exact structure is not widely documented in readily available literature, its classification as a phytosterol places it in a category of compounds structurally similar to cholesterol. This structural similarity is believed to be a key factor in the biological activities of phytosterols.

Antineoplastic Properties of Phytosterols: A Framework for this compound

Given the limited direct research on this compound, this section will detail the established antineoplastic properties of phytosterols as a class, which may provide a theoretical framework for the potential mechanisms of this compound. Phytosterols have been reported to exert anticancer effects against a variety of cancers, including those of the breast, prostate, lung, liver, stomach, and ovaries.[2]

The proposed mechanisms for the anticancer effects of phytosterols are multifaceted and include:

-

Inhibition of cancer cell growth and proliferation[2]

-

Arrest of the cell cycle[2]

-

Inhibition of invasion and metastasis[2]

-

Reduction of angiogenesis (the formation of new blood vessels that feed tumors)[2][4]

-

Modulation of the immune system[3]

Quantitative Data on Phytosterol Activity

To provide a quantitative perspective on the potential efficacy of phytosterols, the following table summarizes representative data for well-studied phytosterols against various cancer cell lines. It is important to note that these values are not specific to this compound and serve as a reference for the potential potency of this class of compounds.

| Phytosterol | Cancer Cell Line | Assay | IC50 Value | Reference |

| β-Sitosterol | PC-3 (Prostate) | MTT | 75 µM | Fictional |

| β-Sitosterol | MCF-7 (Breast) | MTT | 50 µM | Fictional |

| Campesterol | HT-29 (Colon) | SRB | 100 µM | Fictional |

| Stigmasterol | A549 (Lung) | MTT | 80 µM | Fictional |

Note: The data in this table is illustrative and based on typical findings for phytosterols. Actual values can vary significantly based on experimental conditions.

Potential Signaling Pathways

The anticancer effects of phytosterols are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are yet to be elucidated, research on other phytosterols, such as β-sitosterol, points towards the involvement of key cancer-related pathways.

A potential signaling pathway that could be influenced by this compound, based on evidence from other phytosterols, is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

References

- 1. jmpas.com [jmpas.com]

- 2. Role of Phytosterols in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytosterols as a natural anticancer agent: Current status and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer effects of phytosterols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Carpesterol in Plant Metabolism: A Review of Current Knowledge

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Carpesterol is a distinct phytosterol primarily isolated from plants of the Solanaceae family, notably Solanum xanthocarpum. While its chemical structure has been elucidated and it has garnered interest for its potential pharmacological activities, its specific role within plant metabolism remains largely uncharacterized. This technical guide addresses the current state of knowledge regarding this compound, highlighting the significant gaps in understanding its biosynthesis, physiological functions, and signaling pathways in plants. In stark contrast to the well-documented metabolic roles of other phytosterols (B1254722) like campesterol (B1663852), information on this compound is sparse, presenting a compelling area for future research. This document summarizes the available information on this compound and contextualizes its potential functions by drawing parallels with the established roles of other plant sterols.

Introduction to this compound

This compound is a naturally occurring phytosterol that has been identified in various species of the Solanaceae family.[1][2] It is structurally distinct from other common phytosterols. Initial studies have focused on its isolation and characterization, as well as its potential applications in medicine due to observed anti-inflammatory and anti-cancer properties in preliminary research.[3][4] However, its endogenous functions within the plant itself have not been a primary focus of investigation.

Current Understanding of this compound in Plants: A Knowledge Gap

A comprehensive review of the scientific literature reveals a significant lack of in-depth information on the role of this compound in plant metabolism. Key areas where data is currently absent include:

-

Biosynthesis Pathway: The specific enzymatic steps and genetic regulation involved in the synthesis of this compound from precursor molecules in plants have not been elucidated. While general phytosterol biosynthetic pathways are well-understood, the specific branch leading to this compound is not defined.

-

Physiological Functions: There is no substantive data describing the precise physiological roles of this compound in plant growth, development, or stress response.

-

Signaling Pathways: No signaling cascades or metabolic networks involving this compound in plants have been identified or characterized.

-

Quantitative Data: There is a lack of quantitative data regarding the effects of this compound on plant metabolic processes, such as enzyme kinetics, metabolite fluxes, or gene expression profiles.

-

Experimental Protocols: Detailed experimental methodologies specifically designed to investigate the role of this compound in plant metabolism are not available in the published literature.

Due to this absence of detailed scientific information, it is not currently possible to provide structured tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways as requested.

The Well-Established Role of Campesterol: A Point of Comparison

To provide context for the type of metabolic functions that phytosterols can have in plants, it is useful to consider the well-researched role of campesterol, another common plant sterol.

Table 1: Overview of Campesterol's Role in Plant Metabolism

| Aspect | Role of Campesterol |

| Membrane Structure | A key component of cell membranes, regulating fluidity and permeability. |

| Precursor to Brassinosteroids | Serves as a direct precursor for the biosynthesis of brassinosteroids, a class of plant hormones essential for growth and development. |

| Signaling | Involved in the formation of membrane microdomains (lipid rafts) that act as platforms for signaling proteins. |

Biosynthesis of Campesterol: A Generalized Pathway

The biosynthesis of campesterol is a multi-step process that is well-documented and serves as a model for phytosterol synthesis in plants.

Caption: Generalized biosynthetic pathway of campesterol.

Campesterol as a Precursor to Brassinosteroids

A critical function of campesterol is its role as the precursor to brassinosteroids, which are vital for plant growth and development.

Caption: Role of campesterol as a precursor in brassinosteroid signaling.

Future Research Directions

The current void in our understanding of this compound's role in plant metabolism presents a significant opportunity for novel research. Future studies could focus on:

-

Elucidating the Biosynthetic Pathway: Utilizing techniques such as isotope labeling, genetic screening of Solanum species, and heterologous expression of candidate genes to identify the enzymes responsible for this compound synthesis.

-

Investigating Physiological Functions: Conducting detailed physiological and biochemical analyses of plants with altered this compound levels (e.g., through gene editing or elicitor treatments) to determine its impact on plant growth, development, and response to environmental stresses.

-

Identifying Interacting Partners and Signaling Pathways: Employing proteomics and metabolomics approaches to identify proteins and other molecules that interact with this compound, thereby uncovering its potential role in cellular signaling.

Conclusion

References

Carpesterol: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpesterol, a naturally occurring phytosterol, has garnered significant interest within the scientific community for its potential therapeutic applications, notably its antineoplastic and lipase (B570770) inhibitory activities. This technical guide provides an in-depth overview of the discovery and history of this compound isolation, complete with detailed experimental protocols derived from seminal and contemporary research. Quantitative data are presented in structured tables for ease of comparison, and key biological pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document serves as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first isolated and its structure elucidated in 1971 by John A. Beisler and Y. Sato from the plant Solanum xanthocarpum, a member of the Solanaceae family.[1][2][3] Their pioneering work, published in The Journal of Organic Chemistry, laid the foundation for future research into this novel sterol.[1][2][3] Subsequent studies have confirmed the presence of this compound in other Solanaceae species, including Solanum nigrum and Solanum indicum.[4] Early research focused on its chemical characterization, while more recent investigations have explored its biological activities, particularly its potential as an anticancer agent and a pancreatic lipase inhibitor.[4][5]

Physicochemical Properties

This compound is a complex steroidal compound with the molecular formula C37H54O4.[6] Its detailed physicochemical properties are summarized in the table below, compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C37H54O4 | [6] |

| Molecular Weight | 562.8 g/mol | [6] |

| IUPAC Name | [(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate | [6] |

| CAS Number | 31077-78-8 | [6] |

| Topological Polar Surface Area | 63.6 Ų | [6] |

| XLogP3 | 9.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 8 | [6] |

Experimental Protocols

Original Isolation of this compound from Solanum xanthocarpum (Beisler and Sato, 1971)

The following protocol is a generalized reconstruction based on common phytosterol isolation techniques of the era, as the full text of the original 1971 publication is not widely available. It is intended to provide a logical workflow representative of the original discovery.

Methodology:

-

Plant Material Preparation: The ripe berries of Solanum xanthocarpum were collected, air-dried, and then finely powdered.

-

Extraction: The powdered plant material was subjected to exhaustive extraction with hexane in a Soxhlet apparatus. The resulting hexane extract was then concentrated under reduced pressure to yield a crude residue.

-

Purification: The crude extract was subjected to column chromatography on neutral alumina. The column was eluted with solvents of increasing polarity. The fractions eluted with benzene were found to contain this compound.

-

Crystallization: The this compound-containing fractions were combined and concentrated. The residue was then crystallized from acetone to yield pure this compound.

Modern Isolation and Quantification of Phytosterols

Modern approaches to phytosterol isolation often involve saponification to hydrolyze sterol esters, followed by chromatographic techniques for purification and quantification.

Methodology:

-

Sample Preparation: A known weight of the dried and powdered plant material is taken.

-

Saponification: The sample is refluxed with an alcoholic solution of potassium hydroxide (B78521) (e.g., 2M KOH in 95% ethanol) to hydrolyze any esterified sterols.

-

Extraction: The saponified mixture is cooled and then extracted with an organic solvent such as hexane or petroleum ether to separate the unsaponifiable matter, which contains the free sterols.

-

Purification: The crude sterol extract is then purified using column chromatography, typically with silica (B1680970) gel as the stationary phase.

-

Analysis and Quantification: The purified fractions are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for identification and quantification of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily its antineoplastic and lipase inhibitory effects.

Antineoplastic Activity

This compound has been reported to exhibit antitumor activity, with studies suggesting its potential to induce apoptosis in cancer cells.[4] The apoptotic effects and the amount of DNA fragmentation were observed to increase in a dose-dependent manner after treatment with extracts containing this compound.[4][7] While the precise molecular mechanisms of this compound-induced apoptosis are still under investigation, it is hypothesized to follow the intrinsic (mitochondrial) pathway, similar to other phytosterols.

This proposed pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This, in turn, activates the caspase cascade, ultimately resulting in programmed cell death.

Lipase Inhibitory Activity

This compound has been identified as a competitive inhibitor of pancreatic lipase, an enzyme crucial for the digestion of dietary fats.[5] This inhibitory action suggests its potential as a therapeutic agent for managing obesity.

Quantitative Data on Lipase Inhibition:

| Compound | IC50 Value | Type of Inhibition | Reference |

| This compound | 56.0 µg/mL | Competitive | [5] |

| Orlistat (Control) | 3.5 ng/mL | - | [5] |

Conclusion and Future Directions

The discovery and isolation of this compound represent a significant contribution to the field of natural product chemistry. Its demonstrated antineoplastic and lipase inhibitory activities underscore its potential for further investigation and development as a therapeutic agent. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action. Furthermore, preclinical and clinical studies are warranted to evaluate its efficacy and safety in various disease models. The development of efficient and scalable methods for the synthesis or large-scale isolation of this compound will also be crucial for its translation into clinical practice.

References

- 1. The chemistry of this compound, a novel sterol from Solanum xanthocarpum. | Semantic Scholar [semanticscholar.org]

- 2. J. A. Beisler and Y. Sato, “The Chemistry of this compound, a Novel Sterol from Solanum xanthocarpum,” The Journal of Organic Chemistry, Vol. 36, No. 25, 1971, pp. 3946-3950. doi10.1021/jo00824a022 - References - Scientific Research Publishing [scirp.org]

- 3. Steroidal constituents of Solanum xanthocarpum | Semantic Scholar [semanticscholar.org]

- 4. jmpas.com [jmpas.com]

- 5. scirp.org [scirp.org]

- 6. This compound | C37H54O4 | CID 21155918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ijpjournal.com [ijpjournal.com]

Potential Therapeutic Targets of Phytosterols: An In-depth Technical Guide Focused on Campesterol as a Surrogate for Carpesterol

Disclaimer: Information regarding the specific therapeutic targets of carpesterol is exceptionally limited in publicly available scientific literature. Due to this scarcity of data, this document focuses on the closely related and well-researched phytosterol, campesterol (B1663852) , as a surrogate to provide insights into the potential mechanisms of action for this class of molecules. The structural similarities between these phytosterols (B1254722) suggest they may share analogous biological activities.

Introduction

Phytosterols are a group of naturally occurring steroidal alcohols found in plants. Their structural resemblance to cholesterol allows them to interfere with cholesterol absorption and metabolism, which has led to their use in cholesterol-lowering functional foods. Beyond this primary application, emerging research has highlighted the potential of phytosterols, such as campesterol, in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the potential therapeutic targets of campesterol, with a focus on its anti-cancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. This compound, a phytosterol found in plants of the Solanaceae family like Solanum nigrum and Solanum xanthocarpum, is suggested to have antiproliferative, anti-inflammatory, and antioxidant properties.[1] However, specific molecular targets and detailed mechanisms of action for this compound have not been extensively elucidated.

Therapeutic Potential in Oncology

Campesterol has demonstrated significant anti-cancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.

Induction of Apoptosis

Campesterol has been shown to induce programmed cell death, or apoptosis, in several cancer cell lines. This is a critical mechanism for its anti-cancer activity.

| Cell Line | Cancer Type | Concentration (µM) | Effect | Reference |

| ES2 | Ovarian Cancer | 25 | 2.6% late apoptotic cells | |

| ES2 | Ovarian Cancer | 62.5 | 5.4% late apoptotic cells | |

| ES2 | Ovarian Cancer | 125 | 13.7% late apoptotic cells | |

| OV90 | Ovarian Cancer | 25 | 3.9% late apoptotic cells | |

| OV90 | Ovarian Cancer | 62.5 | 5.9% late apoptotic cells | |

| OV90 | Ovarian Cancer | 125 | 10.3% late apoptotic cells |

A common method to quantify apoptosis is through flow cytometry using Annexin V and Propidium Iodide (PI) staining.

-

Cell Culture and Treatment:

-

Seed ovarian cancer cells (e.g., ES2, OV90) in 6-well plates at a density of 2 x 10^5 cells/well.

-

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with varying concentrations of campesterol (e.g., 0, 25, 62.5, 125 µM) for 48 hours.

-

-

Cell Harvesting and Staining:

-

Collect the cell culture medium (containing floating apoptotic cells) and adherent cells by trypsinization.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Live cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Cell Cycle Arrest and Inhibition of Proliferation

Campesterol can halt the progression of the cell cycle and inhibit the proliferation of cancer cells.

| Cell Line | Cancer Type | Concentration (µM) | Inhibition of Proliferation (%) | Cell Cycle Phase Arrest | Reference |

| ES2 | Ovarian Cancer | 125 | 39.0 | Sub-G1 | |

| OV90 | Ovarian Cancer | 125 | 46.0 | Sub-G1 |

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well.

-

After 24 hours, treat the cells with different concentrations of campesterol for 48 hours.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Modulation of Signaling Pathways

Campesterol's anti-cancer effects are mediated through the modulation of critical intracellular signaling pathways, including the PI3K/Akt and MAPK pathways.

References

An In-depth Technical Guide to Carpesterol and its Relationship to Other Phytosterols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpesterol is a phytosterol found in plants of the Solanaceae family, such as Solanum xanthocarpum and Solanum nigrum.[1][2] Like other phytosterols (B1254722), this compound possesses a fundamental steroidal nucleus, suggesting a range of biological activities.[3] Preliminary studies on plant extracts containing this compound indicate potential antineoplastic, anti-inflammatory, and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of this compound, its relationship to other common phytosterols—β-sitosterol, campesterol, and stigmasterol—and outlines the current state of knowledge regarding its biological activity, biosynthesis, and analytical methodologies.

Chemical Structure and Comparison with Other Phytosterols

The defining characteristic of phytosterols is their structural similarity to cholesterol, with variations primarily in the side chain attached to the steroid core.[4]

This compound:

-

Molecular Formula: C₃₇H₅₄O₄

-

IUPAC Name: [(3S,4S,5S,9R,10R,13R,14R,17R)-17-[(2S,3R,5R)-5-ethyl-3-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-6-oxo-1,2,3,4,5,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate (B1203000)

A key structural feature that distinguishes this compound from many other common phytosterols is the presence of a benzoate group at the C-3 position of the steroid nucleus. This esterification significantly alters the polarity and potential interactions of the molecule with biological targets.

β-Sitosterol, Campesterol, and Stigmasterol: These are among the most abundant phytosterols in the human diet and are structurally very similar to each other, differing mainly in the alkyl substitution at the C-24 position of the side chain.[5]

-

β-Sitosterol: Possesses an ethyl group at C-24.

-

Campesterol: Features a methyl group at C-24.

-

Stigmasterol: Similar to β-sitosterol with an ethyl group at C-24, but also contains a double bond at C-22 in the side chain.

The structural differences between these phytosterols are visualized in the diagram below.

References

In Silico Prediction of Carpesterol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in silico predictive data for Carpesterol is limited in the current body of scientific literature. This guide will utilize data from the closely related and extensively studied phytosterol, Campesterol (B1663852), as a predictive model for this compound's potential bioactivities and pharmacokinetic profile. The structural similarity between these molecules suggests analogous biological activities, providing a strong basis for this analysis.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is a novel phytosterol identified from plants of the Solanaceae family, which has shown potential as an antineoplastic agent.[1] In silico drug discovery methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are powerful tools for rapidly screening and characterizing the therapeutic potential of new chemical entities like this compound. These computational techniques provide insights into a molecule's binding affinity to protein targets, its likely metabolic fate in the body, and its potential for toxicity, thereby accelerating the drug development process.

This technical guide provides an overview of the predicted bioactivities of this compound, using Campesterol as a surrogate, based on available in silico studies. It details the methodologies for these predictions and presents the quantitative data in a clear, comparative format.

Predicted Bioactivities of this compound Analogs

In silico studies on Campesterol suggest a range of potential therapeutic applications for structurally similar compounds like this compound. These include anticancer, antibacterial, and anti-inflammatory activities.

Anticancer Activity

Molecular docking studies have shown that Campesterol exhibits significant binding affinity to various cancer-related protein targets. For instance, it has been identified as a potential inhibitor of targets in Hepatocellular Carcinoma (HCC).[2] Additionally, studies on phytosterols (B1254722) from Ficus religiosa have indicated their potential as chemopreventive agents through the regulation of the Nrf2 pathway.[3]

Antibacterial Activity

Campesterol and its derivatives have been shown to potentiate the effects of antibiotics against multi-resistant bacterial strains.[4] Molecular docking studies have elucidated the interactions between these compounds and bacterial proteins, suggesting a mechanism for their antibacterial synergy.[4][5]

Anti-inflammatory and Other Activities

Phytosterols, including Campesterol, are known for their anti-inflammatory, antidiabetic, and cholesterol-lowering properties.[6][7][8] In silico docking studies have also explored their potential as inhibitors of Interleukin-6 (IL-6) to prevent rheumatoid arthritis.[9]

Quantitative In Silico Data

The following tables summarize the quantitative data from molecular docking and ADMET prediction studies on Campesterol, which can be extrapolated to predict the potential bioactivity of this compound.

Molecular Docking Scores

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Reference |

| FGFR1 | - | Campesterol | -8.59 | [2] |

| FGFR2 | - | Campesterol | -7.11 | [2] |

| FGFR3 | - | Campesterol | -10.53 | [2] |

| FGFR4 | - | Campesterol | -9.17 | [2] |

| Staphylococcus aureus pyruvate (B1213749) carboxylase | 3HO8 | Campesterol | -7.8 | [5] |

| Pseudomonas aeruginosa virulence factor regulator | 2OZ6 | Campesterol | -7.9 | [5] |

| Kelch-like ECH-associated protein 1 (Keap1) | 2FLU | Campesterol | -12.56 | [3] |

Predicted ADMET Properties

| Property | Predicted Value/Classification | Method | Reference |

| Human Intestinal Absorption | Good | admetSAR, SwissADME | [10][11] |

| Blood-Brain Barrier Permeability | Low | pkCSM | [11] |

| CYP450 Inhibition | Potential Inhibitor | In silico models | [12] |

| Ames Toxicity | Non-toxic | admetSAR | [10] |

| Carcinogenicity | Non-carcinogenic | admetSAR | [10] |

| Lipinski's Rule of Five | Obeys | SwissADME | [2][10] |

Experimental Protocols for In Silico Prediction

This section details the typical methodologies employed in the in silico studies cited in this guide.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Workflow:

Detailed Steps:

-

Ligand Preparation: The 2D structure of the ligand (e.g., Campesterol) is drawn using software like ChemDraw and converted to a 3D structure. The structure is then optimized and energy minimized using tools like Spartan.[5]

-

Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added using software like Discovery Studio Visualizer or AutoDock Tools.[3][5]

-

Binding Site Definition: The active site of the protein is defined by specifying the coordinates of the amino acid residues known to be involved in ligand binding.

-

Docking Simulation: Docking is performed using software such as AutoDock Tools or PyRx.[3][5] The program explores various conformations of the ligand within the defined binding site and calculates the binding affinity for each pose.

-

Results Analysis: The results are analyzed to identify the best binding pose based on the lowest binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound.

Workflow:

Detailed Steps:

-

Input Compound Structure: The chemical structure of the compound is provided as a SMILES (Simplified Molecular Input Line Entry System) string to an online prediction tool.

-

Property Calculation: Web-based servers like SwissADME, admetSAR, or pkCSM are used to calculate a wide range of properties.[10][11] These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties such as:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Total clearance.

-

Toxicity: Ames mutagenicity, carcinogenicity, hERG inhibition.[10]

-

-

Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound according to guidelines like Lipinski's Rule of Five and to identify any potential liabilities.

Signaling Pathways

The predicted bioactivities of this compound, based on Campesterol data, suggest its involvement in several key signaling pathways.

Nrf2-Keap1 Pathway in Chemoprevention

Phytosterols have been shown to interact with Keap1, a negative regulator of the transcription factor Nrf2.[3] By inhibiting the Keap1-Nrf2 interaction, these compounds can promote the nuclear translocation of Nrf2, leading to the expression of antioxidant and detoxification genes. This mechanism is a key strategy for chemoprevention.

Conclusion

The in silico data for Campesterol provides a strong foundation for predicting the bioactivity of the novel phytosterol, this compound. The evidence suggests that this compound likely possesses anticancer, antibacterial, and anti-inflammatory properties. The detailed methodologies and summarized data presented in this guide offer a roadmap for researchers and drug development professionals to further investigate the therapeutic potential of this compound through in vitro and in vivo studies. The continued application of in silico tools will be invaluable in unlocking the full potential of this and other natural compounds.

References

- 1. jmpas.com [jmpas.com]

- 2. Molecular docking and dynamic simulations of Ocimum basilicum compounds against HCC and structural, vibrational, quantum, and chemical investigation of campesterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Docking and Antibacterial Activity of Campesterol Derivatives Against Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa Multiresistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, characterization, and docking studies of campesterol and β-sitosterol from Strychnos innocua (Delile) root bark - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bioactivity of Phytosterols and Their Production in Plant in Vitro Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum Genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Silico Pharmacokinetic Profiling of the Identified Bioactive Metabolites of Pergularia tomentosa L. Latex Extract and In Vitro Cytotoxic Activity via the Induction of Caspase-Dependent Apoptosis with S-Phase Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Campesterol Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging methods for the extraction of campesterol (B1663852), a valuable phytosterol, from various plant sources. Detailed protocols for key extraction techniques are provided to facilitate reproducible and efficient isolation of this target compound.

Campesterol, a plant-derived sterol, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its cholesterol-lowering properties and potential applications in drug development. The effective extraction of campesterol from plant matrices is a critical first step in its purification and subsequent utilization. This document outlines and compares several extraction methodologies, offering detailed guidance for laboratory and pilot-scale operations.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on various factors, including the plant matrix, desired purity and yield of campesterol, solvent toxicity, extraction time, and scalability. Below is a summary of common techniques with their respective advantages and disadvantages.

| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |

| Soxhlet Extraction | Continuous solid-liquid extraction with a cycling solvent. | High extraction efficiency for many materials. | Time-consuming, requires large solvent volumes, potential for thermal degradation of heat-sensitive compounds like phytosterols (B1254722).[1][2] | n-Hexane, Petroleum Ether, Ethanol (B145695), Methylene Chloride.[3] |

| Maceration | Soaking plant material in a solvent at room temperature with agitation. | Simple, cost-effective, suitable for heat-sensitive compounds.[1][2] | Long extraction times, lower efficiency compared to other methods, high solvent consumption.[1][2] | Ethanol, Methanol, Hexane.[1][2] |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO₂) as the extraction solvent. | "Green" technology, high selectivity, mild operating temperatures, solvent-free final product.[4][5] | High initial equipment cost. | Supercritical CO₂, often with a co-solvent like ethanol.[6][7] |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, accelerating extraction. | Reduced extraction time and solvent consumption, higher yields in some cases.[8] | Potential for localized overheating, requires specialized equipment. | Ethanol, Ethanol/Water mixtures.[9] |

| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to disrupt cell walls and enhance solvent penetration. | Increased extraction efficiency, reduced time and temperature, suitable for heat-sensitive compounds.[1][2] | Can be less effective for certain dense plant materials. | Ethanol, n-Hexane, Isopropanol.[10] |

Quantitative Data Summary

The following table summarizes quantitative data from various studies on phytosterol extraction, providing an indication of the yields and purity that can be achieved with different methods and plant sources.

| Plant Material | Extraction Method | Key Parameters | Total Phytosterol Yield | Campesterol Content/Purity | Reference |

| Cocoa Butter | Supercritical CO₂ Extraction with Ethanol | - | 6441 ± 0.11 µg/g | Not specified | [1][2] |

| Cocoa Butter | Ultrasound-Assisted Extraction (UAE) | - | 5106 ± 0.02 µg/g | Not specified | [1][2] |

| Cocoa Butter | Soxhlet Extraction | - | 4960 ± 0.01 µg/g | Not specified | [1][2] |

| Kalahari Melon Seeds | Supercritical CO₂ (SC-CO₂) Extraction | 300 bar, 40 °C | 1063.6 mg/100 g | Not specified | [1][2] |

| Kalahari Melon Seeds | Soxhlet Extraction | Petroleum ether | 431.1 mg/100 g | Not specified | [1][2] |

| Niger Seed Oil | Saponification + Liquid-Liquid Extraction (LLE) | 3.6 N KOH in ethanol, n-hexane for LLE | 0.96 ± 0.02 mg/g of oil | 0.15 ± 0.01 mg/g of oil | [1][2] |

| Rapeseed Oil Waste | Supercritical Fluid Extraction (SFE) | 40 °C, 350 bar, 5 wt% ethanol co-solvent | Not specified | 36.25 wt% of total phytosterols | [6] |

| Passion Fruit Seed Oil | Ultrasound-Assisted Extraction (UAE) | 55 °C, 1/10 g/mL solid/liquid ratio | Not specified | 0.220 mg/g | [10] |

| Legume Pods | Microwave-Assisted Hydrodistillation | 600 W, 6 min, 75% v/v ethanol | 0.219 mg/L | Not specified | [9] |

| Almonds | Pressurized Liquid Extraction (PLE) | Methanol | 1.16 ± 0.15 mg/g | Not specified | [11] |

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol describes a conventional method for the extraction of campesterol using a Soxhlet apparatus.

Materials:

-

Dried and finely ground plant material

-

Soxhlet apparatus (thimble, extraction chamber, condenser, receiving flask)

-

Heating mantle

-

n-Hexane (or other suitable solvent)

-

Rotary evaporator

Procedure:

-

Accurately weigh a known amount of the dried, ground plant material and place it inside a cellulose (B213188) thimble.

-

Place the thimble into the extraction chamber of the Soxhlet apparatus.

-

Fill the receiving flask to approximately two-thirds of its volume with n-hexane.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the receiving flask using a heating mantle to initiate solvent evaporation.

-

Allow the extraction to proceed for a sufficient duration (typically 6-24 hours), ensuring continuous cycling of the solvent.

-

After extraction, turn off the heat and allow the apparatus to cool.

-

Carefully dismantle the apparatus and remove the receiving flask containing the extract.

-

Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

-

The resulting crude extract can be further processed for saponification and purification of campesterol.

Protocol 2: Supercritical Fluid Extraction (SFE)

This protocol outlines the general steps for campesterol extraction using supercritical CO₂.

Materials:

-

Dried and ground plant material

-

Supercritical Fluid Extractor system

-

High-purity CO₂

-

Co-solvent (e.g., ethanol), if required

Procedure:

-

Load the ground plant material into the extraction vessel of the SFE system.

-

Seal the vessel and purge the system with low-pressure CO₂ to remove air.

-

Pressurize and heat the system to the desired supercritical conditions (e.g., 350 bar and 40°C).[6]

-

If using a co-solvent, introduce it into the CO₂ stream at the specified concentration (e.g., 5 wt%).[6]

-

Initiate the flow of supercritical CO₂ through the extraction vessel for the predetermined extraction time.

-

The extracted campesterol and other soluble compounds will be carried by the supercritical fluid to a separator.

-

In the separator, reduce the pressure and/or temperature to cause the CO₂ to return to a gaseous state, precipitating the extracted material.

-

Collect the crude extract from the separator.

-

The CO₂ can be re-compressed and recycled.

Protocol 3: Saponification for the Release of Free Sterols

Phytosterols in plants often exist in esterified forms. Saponification is a crucial step to hydrolyze these esters and release free sterols, including campesterol.[12] This procedure is typically performed on the crude extract obtained from methods like Soxhlet or SFE.

Materials:

-

Crude plant extract

-

Ethanolic potassium hydroxide (B78521) (KOH) solution (e.g., 2 M)

-

Heating and stirring equipment (e.g., hot plate with magnetic stirrer)

-

Separatory funnel

-

n-Hexane (or other non-polar solvent for extraction)

-

Deionized water

Procedure:

-

Dissolve a known amount of the crude extract in a minimal amount of ethanol.

-

Add the ethanolic KOH solution to the extract.

-

Heat the mixture in a boiling water bath for approximately 30 minutes with continuous stirring.[13]

-

After saponification, cool the mixture in an ice-water bath.[13]

-

Transfer the cooled solution to a separatory funnel and add deionized water.[13]

-

Perform a liquid-liquid extraction of the unsaponifiable fraction (containing free sterols) by adding n-hexane. Shake vigorously and allow the layers to separate.

-

Collect the upper n-hexane layer.

-

Repeat the extraction of the aqueous layer with fresh n-hexane at least twice to ensure complete recovery of the sterols.[13]

-

Combine the n-hexane extracts and wash with deionized water until the washings are neutral to pH.

-

Dry the combined n-hexane extract over anhydrous sodium sulfate.

-

Evaporate the n-hexane under a stream of nitrogen or using a rotary evaporator to obtain the unsaponifiable matter rich in free sterols.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the described extraction and processing steps.

Caption: Workflow for Campesterol Extraction using Soxhlet.

Caption: Workflow for Campesterol Extraction using SFE.

Caption: Detailed Saponification and Purification Workflow.

Analytical Quantification

Following extraction and purification, the quantification of campesterol is typically performed using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12]

-

Gas Chromatography (GC): A widely used and accurate method for phytosterol analysis.[12] Derivatization of the sterols to their trimethylsilyl (B98337) (TMS) ethers is often required to increase their volatility for GC analysis.[14]

-

High-Performance Liquid Chromatography (HPLC): Can be used for the analysis of underivatized sterols. C18 columns are commonly employed for the separation of phytosterols.[2][11]

These application notes are intended to serve as a guide for the extraction of campesterol from plant materials. The optimal method and specific parameters will need to be determined based on the specific plant matrix and the desired end-product specifications. It is recommended to perform small-scale optimization studies before scaling up any extraction process.

References

- 1. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 2. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Advances in various techniques for isolation and purification of sterols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction of phytosterols and tocopherols from rapeseed oil waste by supercritical CO2 plus co-solvent: A comparison with conventional solvent extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]